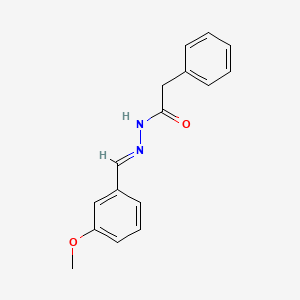

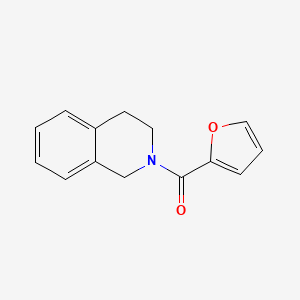

N'-(3-methoxybenzylidene)-2-phenylacetohydrazide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of N'-(3-methoxybenzylidene)-2-phenylacetohydrazide and related compounds typically involves condensation reactions between an appropriate benzaldehyde and acetohydrazide under specific conditions. For instance, a similar compound, N'-(4-Methoxybenzylidene)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carbohydrazide, was synthesized with an 88% yield from an acid-catalyzed reaction of 5-methyl-1-phenyl-1H-1,2,3-triazole-4-carbohydrazide and 4-methoxybenzaldehyde in ethanol under reflux for 2.5 hours (Alotaibi et al., 2018).

Molecular Structure Analysis

The structural elucidation of these compounds is often confirmed using various spectroscopic techniques, including infrared (IR), nuclear magnetic resonance (NMR), mass spectroscopy, single-crystal X-ray diffraction, and microanalysis. These methods help in understanding the molecular configuration, especially the E configuration around the C=N double bond, and the spatial arrangement of the molecule (Alotaibi et al., 2018).

Chemical Reactions and Properties

This compound and similar compounds participate in various chemical reactions, primarily serving as precursors or intermediates in the synthesis of more complex molecules. Their reactivity can be attributed to the presence of functional groups like the hydrazone moiety, which is known for its nucleophilicity and ability to form stable complexes with metals. These compounds are also investigated for their potential as ligands in coordination chemistry (Gao, 2011).

Physical Properties Analysis

The physical properties of this compound, such as solubility, melting point, and crystallinity, are crucial for its application in different fields. These properties are often determined using techniques like X-ray crystallography, which also provides insight into the molecule's crystal packing and intermolecular interactions, such as hydrogen bonding and π-π stacking interactions (Novaković et al., 2012).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and electronic structure of this compound, are extensively studied through experimental and theoretical methods. Techniques like density functional theory (DFT) are employed to understand the electron distribution, molecular orbitals, and potential sites for chemical reactions. These studies help in predicting the behavior of these compounds in various chemical environments and their potential applications in material science and pharmaceuticals (Tamer et al., 2014).

Applications De Recherche Scientifique

Synthesis and Structural Elucidation

Research into compounds similar to N'-(3-methoxybenzylidene)-2-phenylacetohydrazide often focuses on their synthesis and structural characterization. For instance, Alotaibi et al. (2018) reported the synthesis of N'-(4-Methoxybenzylidene)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carbohydrazide, highlighting the acid-catalyzed reaction and detailed structural confirmation through various spectroscopic techniques, including infrared, nuclear magnetic resonance, and single crystal X-ray diffraction Alotaibi et al., 2018. This approach underscores the importance of meticulous structural analysis in understanding the properties and potential applications of these compounds.

Biological Activities and Applications

Several studies have explored the antimicrobial, enzyme inhibitory, and sensor applications of hydrazide and Schiff base compounds. Kumar et al. (2011) synthesized a series of benzylidene hydrazides showing significant antimicrobial activity, revealing the influence of specific substituents on their biological effectiveness Kumar et al., 2011. Similarly, Sirajuddin et al. (2013) synthesized Schiff base compounds exhibiting remarkable antibacterial, antifungal, and antioxidant activities, alongside interaction with DNA, suggesting potential therapeutic applications Sirajuddin et al., 2013.

Furthermore, Hussain et al. (2018) developed a sensor probe based on methoxybenzylidenebenzenesulfonohydrazide for selective detection of gallium ions, demonstrating the versatility of these compounds in sensor technology Hussain et al., 2018.

Propriétés

IUPAC Name |

N-[(E)-(3-methoxyphenyl)methylideneamino]-2-phenylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O2/c1-20-15-9-5-8-14(10-15)12-17-18-16(19)11-13-6-3-2-4-7-13/h2-10,12H,11H2,1H3,(H,18,19)/b17-12+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZUPGLNVXGBDTK-SFQUDFHCSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C=NNC(=O)CC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC(=C1)/C=N/NC(=O)CC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![{(3R*,4R*)-4-[(4-methyl-1-piperazinyl)methyl]-1-[3-(2-thienyl)propanoyl]-3-pyrrolidinyl}methanol](/img/structure/B5547729.png)

![N-ethyl-4-(4-morpholinyl)-N-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5547749.png)

![(4aS*,7aR*)-1-(5-methoxy-2-furoyl)-4-(3-methyl-2-buten-1-yl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5547754.png)

![4-{[({2,2,2-trichloro-1-[(3-methoxybenzoyl)amino]ethyl}amino)carbonothioyl]amino}benzoic acid](/img/structure/B5547763.png)

![8-[(4-acetyl-1-methyl-1H-pyrrol-2-yl)methyl]-1-methyl-2-oxo-1,8-diazaspiro[4.5]decane-4-carboxylic acid](/img/structure/B5547775.png)

![(1R*,3S*)-7-(1,3-benzothiazol-6-ylcarbonyl)-3-(2-hydroxyethoxy)-7-azaspiro[3.5]nonan-1-ol](/img/structure/B5547782.png)

![4-hydroxy-2-(phenoxymethyl)-N-[1-(1,3-thiazol-2-yl)propyl]pyrimidine-5-carboxamide](/img/structure/B5547809.png)

![2-{2-[(2S)-2-(3-ethyl-1,2,4-oxadiazol-5-yl)-1-pyrrolidinyl]-2-oxoethyl}-4-methyl-1(2H)-phthalazinone](/img/structure/B5547817.png)

![5-chloro-1,3-dimethyl-N-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)-1H-pyrazole-4-sulfonamide](/img/structure/B5547821.png)